Methyl 2,3-dioxoindoline-4-carboxylate
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Overview
Description
Methyl 2,3-dioxoindoline-4-carboxylate is a chemical compound with the molecular formula C10H7NO4 It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dioxoindoline-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dioxoindoline-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2,3-dioxoindoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-dioxoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
- Indole-3-acetic acid
- Indole-3-butyric acid
Uniqueness
Methyl 2,3-dioxoindoline-4-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2,3-dioxo-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)5-3-2-4-6-7(5)8(12)9(13)11-6/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKOUROAVJVZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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